molecular formula C20H22N4O3S B2502289 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021031-42-4

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2502289
CAS No.: 1021031-42-4
M. Wt: 398.48
InChI Key: UHTGKHRPJQAEMJ-UHFFFAOYSA-N
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Description

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound belongs to a class of 3,6-disubstituted pyridazines that have demonstrated significant research value as CNS-penetrant pan-muscarinic antagonists . Compounds featuring this core structure are investigated for their ability to act as novel antagonists for muscarinic acetylcholine receptors (mAChRs M1-M5), with functional selectivity that makes them valuable tools for probing cholinergic signaling pathways . The structural motif of a 3-(4-arylsulfonylpiperazin-1-yl) group linked to a 6-heteroaryl pyridazine is associated with attractive drug-like properties, including good brain penetration, as evidenced by related analogs showing high brain-to-plasma ratios in preclinical models . The incorporation of a furan heterocycle at the 6-position of the pyridazine ring is a strategic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity within this chemical series. Researchers utilize this compound and its analogs in hit-to-lead optimization campaigns, leveraging its well-defined synthesis from readily available starting materials like 3,6-dichloropyridazine and appropriate piperazine derivatives . This product is intended for use in preclinical research only and is not for diagnostic or therapeutic applications. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-5-7-19(16(2)14-15)28(25,26)24-11-9-23(10-12-24)20-8-6-17(21-22-20)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTGKHRPJQAEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 2,4-dimethylphenylsulfonyl chloride with piperazine under basic conditions.

    Coupling with pyridazine: The piperazine derivative is then coupled with a furan-2-yl-pyridazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The furan and pyridazine rings can participate in π-π stacking interactions with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Sulfonyl Group

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethylphenyl C20H22N4O3S 398.5 Balanced steric bulk; electron-donating methyl groups enhance lipophilicity .
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methylpyrazol-1-yl)pyridazine 2,4-Difluorophenyl C18H18F2N6O2S 420.4 Electron-withdrawing fluorine atoms may alter receptor binding affinity .
3-(4-((2,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine 2,4-Dimethoxyphenyl C22H24N4O4S 440.5 Methoxy groups increase polarity; potential for improved aqueous solubility .
3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine 4-Nitrophenyl C20H27N7O4S 461.5 Nitro group introduces strong electron-withdrawing effects; may affect metabolic stability .

Key Observations :

  • Electron-withdrawing groups (fluoro, nitro) may modulate receptor interactions or metabolic pathways.
  • The 2,4-dimethylphenyl group in the target compound offers a compromise between steric bulk and hydrophobicity.

Heterocyclic Variations at Position 6

Compound Name Position 6 Substituent Key Features
Target Compound Furan-2-yl Oxygen atom enables hydrogen bonding; smaller size may enhance bioavailability .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chlorophenoxypropyl Bulky substituent may reduce CNS penetration but improve target specificity .
3-{4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl}-6-(trimethylpyrazol-1-yl)pyridazine 3,4,5-Trimethylpyrazol-1-yl Increased steric hindrance; methyl groups may enhance metabolic stability .
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone 2-Fluorophenylpiperazine Fluorine enhances electronegativity; potential for altered pharmacokinetics .

Key Observations :

  • Furan-2-yl (target compound) provides a compact, oxygen-rich heterocycle, favoring interactions with polar residues in biological targets.
  • Pyrazole derivatives (e.g., trimethylpyrazole) introduce nitrogen atoms, which may participate in additional hydrogen bonding or metal coordination.

Biological Activity

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound notable for its potential biological activities. This compound integrates various functional groups, including a piperazine ring, a sulfonyl moiety, and a furan ring, which contribute to its pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.5 g/mol. The presence of the furan ring is significant as it imparts unique electronic properties that may enhance the compound's biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight398.5 g/mol
IUPAC Name3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS Number1021031-42-4

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Sulfonyl Group : This moiety can form strong interactions with proteins, potentially inhibiting their function.
  • Piperazine Ring : Known for modulating neurotransmitter receptors, this ring can influence central nervous system activity.
  • Furan and Pyridazine Rings : These rings may participate in π-π stacking interactions with nucleic acids, affecting gene expression and cellular processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, modifications in the furan or pyridazine rings have shown enhanced activity against viral replication in vitro. The compound's structure allows it to inhibit viral enzymes effectively, making it a candidate for antiviral drug development .

Antimicrobial Activity

The antimicrobial potential of related pyrazole compounds has been documented extensively. Studies suggest that compounds containing similar structural features demonstrate significant antibacterial and antifungal activities. For example, derivatives with the piperazine scaffold have been shown to inhibit the growth of various pathogenic bacteria and fungi .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various pyrazole derivatives against human immunodeficiency virus (HIV). The results indicated that modifications to the furan ring significantly increased the inhibitory concentration (IC50) values compared to standard antiviral agents. The compound's unique structure facilitated improved binding affinity to viral proteins .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives of this class were synthesized and tested against common pathogens. The results revealed that compounds with the sulfonamide group exhibited enhanced antibacterial activity against Gram-positive bacteria, demonstrating potential for therapeutic applications in treating infections .

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